molecular formula C25H27FN2O3S B15027728 (5Z)-3-cyclohexyl-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one

(5Z)-3-cyclohexyl-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one

Cat. No.: B15027728
M. Wt: 454.6 g/mol
InChI Key: ATPOMZFIAIYDNI-STZFKDTASA-N
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Description

(5Z)-3-CYCLOHEXYL-5-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a cyclohexyl group, an ethoxy group, a fluorophenyl group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-CYCLOHEXYL-5-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazolidinone ring, introduction of the cyclohexyl group, and the attachment of the ethoxy and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-CYCLOHEXYL-5-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

(5Z)-3-CYCLOHEXYL-5-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-3-CYCLOHEXYL-5-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Properties

Molecular Formula

C25H27FN2O3S

Molecular Weight

454.6 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C25H27FN2O3S/c1-2-30-23-15-18(10-13-22(23)31-16-17-8-11-19(26)12-9-17)14-21-24(29)28(25(32)27-21)20-6-4-3-5-7-20/h8-15,20H,2-7,16H2,1H3,(H,27,32)/b21-14-

InChI Key

ATPOMZFIAIYDNI-STZFKDTASA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3)OCC4=CC=C(C=C4)F

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3)OCC4=CC=C(C=C4)F

Origin of Product

United States

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